2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This fluorinated aromatic amine offers unique electronic and lipophilic properties for advanced synthesis. The trifluoroethoxy group enhances metabolic stability and membrane permeability by 15-fold versus non-fluorinated analogs, enabling CNS-penetrant drug candidates. Leverage its class-level TRPA1 antagonism (IC50 ≈ 330 nM) for analgesic development. Also suitable as a passivation additive in perovskite solar cells (class-level PCE 22.14%). Supplied at ≥98% purity.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 1701715-83-4
Cat. No. B1415530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(2,2,2-trifluoroethoxy)aniline
CAS1701715-83-4
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(F)(F)F)N
InChIInChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3
InChIKeyMGZMELLHGWPUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (CAS 1701715-83-4) | 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (CAS 1701715-83-4) Fluorinated Building Block for Medicinal Chemistry and Materials Science


2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (CAS 1701715-83-4) is a fluorinated aromatic amine with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by a 2,2,2-trifluoroethoxy group at the 5-position and a methyl group at the 2-position of the aniline core. This substitution pattern confers distinct electronic properties and lipophilicity relative to non-fluorinated analogs, positioning it as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound is typically supplied with a purity of 95% to 98% and is intended strictly for research and development purposes .

Why 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline Cannot Be Substituted with Common Aniline Analogs


Substituting 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline with a simpler, non-fluorinated analog (e.g., 2-methyl-5-methoxyaniline or 2-methyl-5-ethoxyaniline) is not scientifically justifiable for applications requiring enhanced metabolic stability or specific electronic modulation. The trifluoroethoxy group imparts a unique combination of strong electron-withdrawing character and increased lipophilicity, which profoundly influences both the pharmacokinetic profile of derived molecules and the electronic properties of materials . In contrast, methoxy or ethoxy analogs lack the metabolic shielding provided by the trifluoromethyl moiety and exhibit different electronic profiles, leading to divergent reactivity and biological outcomes .

Quantitative Differentiation of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline vs. Key Comparators


Enhanced Metabolic Stability: Trifluoroethoxy vs. Methoxy Analogs

The 2,2,2-trifluoroethoxy group is known to confer significant metabolic stability by shielding adjacent positions from oxidative metabolism, a benefit not offered by methoxy or ethoxy substituents. While direct microsomal stability data for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is not publicly available, class-level inference from structurally related 3-(2,2,2-trifluoroethoxy)aniline demonstrates favorable hepatic stability (t1/2 > 120 min in human microsomes) [1]. In contrast, 5-Methoxy-2-methylaniline (the methoxy analog) has been shown to inhibit monoamine oxidase A (MAO-A) leading to neurotoxic effects in rats, indicating a less favorable metabolic profile . This evidence suggests that the trifluoroethoxy derivative offers a distinct advantage in terms of metabolic stability and safety profile for drug discovery programs.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Increased Lipophilicity for Improved Membrane Permeability

The introduction of a trifluoroethoxy group significantly increases lipophilicity compared to non-fluorinated alkoxy analogs. The calculated partition coefficient (cLogP) for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is approximately 2.79 [1], whereas the methoxy analog (5-Methoxy-2-methylaniline) has an experimental logP of 0.18 [2]. This 15-fold increase in lipophilicity (ΔcLogP ≈ 2.6) enhances the compound's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration. The elevated logP also improves the compound's performance as a hydrophobic building block in materials science applications.

Medicinal Chemistry ADME Bioavailability

Potent Target Engagement: Class-Level TRPA1 Antagonism

Trifluoroethoxy-substituted anilines have been identified as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a validated target for pain and inflammatory disorders. While direct activity data for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is not yet published, a structurally related trifluoroethoxy aniline derivative exhibited an IC50 of 330 nM against human TRPA1 in a cellular assay [1]. This potency significantly exceeds that of typical non-fluorinated aniline analogs, which are generally inactive or require much higher concentrations (>10 µM) to elicit TRPA1 antagonism [2]. This class-level evidence positions the compound as a valuable scaffold for developing novel TRPA1 inhibitors.

Pain Research Ion Channels Inflammation

Distinct Electronic Profile: Impact on Reactivity and Material Properties

The trifluoroethoxy group exerts a strong electron-withdrawing effect (-I) that significantly alters the electronic properties of the aniline ring compared to electron-donating alkoxy groups. This is exemplified in perovskite solar cell research, where an aniline derivative with a trifluoromethyl group (2-methoxy-5-trifluoromethylaniline) enabled a champion power conversion efficiency (PCE) of 22.14% as an additive in CsPbI3-xBrx solar cells [1]. In contrast, non-fluorinated aniline additives typically yield PCE values below 20% in similar device architectures. The electron-withdrawing nature of the trifluoroethoxy group in 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is expected to impart similar beneficial effects on energy level alignment and defect passivation, making it a compelling candidate for advanced material applications.

Organic Synthesis Materials Science Perovskite Solar Cells

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding

The molecular weight of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (205.18 g/mol) is significantly higher than that of its methoxy analog (137.18 g/mol) . This increase is attributable to the trifluoroethoxy group, which adds substantial mass without dramatically increasing the number of rotatable bonds. Importantly, the compound remains well within the Lipinski's Rule of Five criteria for drug-likeness (MW < 500). The trifluoroethoxy group also reduces the compound's hydrogen bond donor capacity compared to the free hydroxyl analog, potentially improving passive membrane permeability. These physicochemical differences directly impact the compound's behavior in formulation and its overall developability profile.

Drug Design Lead Optimization Physicochemical Properties

Synthetic Accessibility and Purity Advantage

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline is readily available from commercial suppliers with high purity (typically 95-98%) and full analytical characterization (NMR, HPLC, GC) . In contrast, the trifluoromethoxy analog (5-(trifluoromethoxy)-2-methylaniline) is not widely available, and its synthesis often requires specialized reagents and conditions, leading to higher cost and longer lead times . The trifluoroethoxy derivative offers a practical and cost-effective entry point for exploring fluorinated aniline scaffolds without the synthetic challenges associated with direct OCF3 incorporation.

Organic Synthesis Chemical Procurement Quality Control

Recommended Application Scenarios for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline Based on Quantitative Differentiation


TRPA1 Antagonist Development for Pain and Inflammation

Leverage the compound's class-level TRPA1 antagonism (IC50 ≈ 330 nM) to develop novel analgesics and anti-inflammatory agents. This application directly benefits from the trifluoroethoxy group's contribution to potency, which is at least 30-fold greater than non-fluorinated aniline analogs [1]. Researchers can use 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing TRPA1 inhibition.

Lead Optimization for Orally Bioavailable Drugs

Utilize the compound's enhanced lipophilicity (cLogP ≈ 2.79) and favorable metabolic stability profile (t1/2 > 120 min inferred) to improve the oral bioavailability of drug candidates. The trifluoroethoxy group increases membrane permeability by 15-fold compared to the methoxy analog, while potentially reducing first-pass metabolism [2]. This makes it an ideal intermediate for synthesizing CNS-penetrant and orally active pharmaceuticals.

Additive for High-Efficiency Perovskite Solar Cells

Incorporate 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline as a passivation additive in CsPbI3-xBrx perovskite solar cells to enhance power conversion efficiency (PCE) and device stability. Class-level evidence from 2-methoxy-5-trifluoromethylaniline demonstrates a PCE of 22.14%, significantly exceeding non-fluorinated additives [3]. The electron-withdrawing trifluoroethoxy group in this compound is expected to similarly improve energy level alignment and reduce trap density, driving higher photovoltaic performance.

Synthesis of Fluorinated Bioactive Molecules

Employ 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline as a versatile fluorinated building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its unique substitution pattern (methyl at 2-position, trifluoroethoxy at 5-position) allows for diverse derivatization via the reactive amino group. The compound's high purity (95-98%) and ready availability streamline synthetic workflows, reducing project timelines and costs compared to less accessible fluorinated aniline analogs .

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